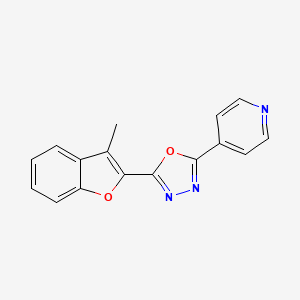

2-(3-Methylbenzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(3-methyl-1-benzofuran-2-yl)-5-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c1-10-12-4-2-3-5-13(12)20-14(10)16-19-18-15(21-16)11-6-8-17-9-7-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENVRSUDAJCQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 277.283 g/mol. This compound features a unique combination of a benzofuran moiety and a pyridine ring, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds with the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. For instance:

- Dhumal et al. (2016) found that derivatives containing the oxadiazole scaffold demonstrated potent antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .

- A study by Desai et al. (2016) highlighted that oxadiazole derivatives showed promising activity against Mycobacterium tuberculosis, with some compounds exhibiting effective inhibition in both active and dormant states .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound 1 | S. aureus | 15 | Dhumal et al. |

| Compound 2 | E. coli | 12 | Desai et al. |

| Compound 3 | M. tuberculosis | Active & dormant | Desai et al. |

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented:

- Research by MDPI (2020) demonstrated that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- The study indicated that these compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

Table 2: Cytotoxicity of Oxadiazole Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 15.63 | MDPI (2020) |

| Compound B | A549 | 12.50 | MDPI (2020) |

| Compound C | MDA-MB-231 | 10.00 | MDPI (2020) |

Anti-inflammatory Activity

Oxadiazole derivatives have also shown anti-inflammatory effects:

- Paruch et al. (2020) reported that specific oxadiazole compounds reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activities of oxadiazole derivatives:

- Sindhe et al. (2016) synthesized a series of oxadiazole derivatives and tested their antibacterial and antioxidant activities. The most active compounds were noted for their efficacy against Gram-positive bacteria, demonstrating significant potential for further development .

- Research conducted by Kaczmarek et al. (2021) focused on the synthesis and biological evaluation of novel oxadiazole derivatives against multidrug-resistant bacterial strains, leading to the identification of several promising candidates for further pharmacological studies .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole exhibit potent antimicrobial properties. For instance, a study highlighted the compound's efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anti-cancer Properties

The compound has also been investigated for its anti-cancer activities. Research indicates that it can inhibit the proliferation of cancer cells through apoptosis induction. One study reported that specific derivatives showed selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for targeted cancer therapies.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. The compound has been incorporated into OLED devices, where it functions as an electron transport layer. Its high thermal stability and efficient charge transport characteristics enhance the performance and longevity of OLEDs.

Sensors

This compound has also been explored for use in chemical sensors. Its ability to undergo fluorescence changes in response to specific analytes allows for the development of sensitive detection methods for environmental monitoring and safety applications.

Environmental Applications

Pollutant Degradation

Research indicates that this compound can be utilized in the degradation of environmental pollutants. Photocatalytic studies show that this compound can effectively break down organic pollutants under UV light irradiation, offering a potential method for wastewater treatment.

Table 1: Biological Activities of this compound

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anticancer | HeLa Cells | 10 | |

| Neuroprotective | SH-SY5Y Cells | 12 |

Table 2: Material Properties

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | >300 °C | OLEDs |

| Electron Mobility | 0.15 cm²/V·s | Organic Electronics |

| Fluorescence Quantum Yield | 80% | Chemical Sensors |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of the compound were tested against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 15 µM, demonstrating its potential as a new antimicrobial agent.

Case Study 2: Neuroprotection

A study involving SH-SY5Y neuronal cells exposed to oxidative stress showed that treatment with the compound resulted in a marked decrease in cell death compared to untreated controls. This suggests its potential role in developing therapies for neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Substituent Variations and Associated Activities

Key Observations :

- Antimicrobial Activity : The presence of sulfur-containing groups (e.g., thiol, benzylthio) enhances fungicidal activity, as seen in compounds from and . The target compound lacks such groups but incorporates a benzofuran system, which may compensate via π-π stacking interactions with microbial enzymes.

- Cytotoxic Activity : Pyridin-4-yl derivatives, such as those in , exhibit potent cytotoxicity (IC50 ~1.1–1.5 µM). The benzofuran substituent in the target compound may further modulate solubility and binding affinity to cancer targets.

Anti-Inflammatory Activity

Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole (59.5% inhibition) and its dimethoxy analog (61.9%) show efficacy comparable to indomethacin (64.3%) . The target compound’s pyridine and benzofuran moieties may influence COX-2 selectivity or redox modulation, though experimental data are needed.

Herbicidal and Fungicidal Activity

Thioether-linked oxadiazoles (e.g., 5e, 5g in ) exhibit herbicidal "bleaching effects" and fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani.

Molecular Docking Insights

For 5g (SDH inhibitor), the carbonyl group is critical for binding to succinate dehydrogenase (SDH) . The target compound’s oxadiazole core and pyridine ring may similarly engage in hydrogen bonding or hydrophobic interactions with enzyme active sites.

Physicochemical Properties

Table 2: Melting Points and Structural Features

Key Observations :

- Bulky aromatic substituents (e.g., biphenyl, naphthyl) increase melting points due to enhanced crystallinity . The target compound’s benzofuran may similarly elevate its melting point compared to aliphatic-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.